2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone
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Overview
Description
2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone is a complex organic compound that features a pyrimidine ring, a thiazole ring, and a piperazine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting from basic precursors like urea and β-diketones.
Thiazole Ring Formation: Using thioamides and α-haloketones.
Piperazine Ring Introduction: Through nucleophilic substitution reactions.
Final Coupling: Combining the intermediate products under specific conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole or piperazine rings.
Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the piperazine or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.
Biochemical Research: Used as a probe to study biological pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: As an intermediate in the synthesis of more complex drugs.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include enzymes, receptors, or DNA.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(4-(m-tolyl)piperazin-1-yl)ethanone: Similar compounds might include other pyrimidine-thiazole-piperazine derivatives.
Comparison: Compared to similar compounds, this specific compound might exhibit unique properties such as higher potency, selectivity, or stability.
Uniqueness
The uniqueness of this compound could be attributed to its specific structural features, which might confer distinct biological activities or chemical reactivity.
Properties
IUPAC Name |
1-[4-(3-methylphenyl)piperazin-1-yl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c1-15-4-2-5-17(12-15)25-8-10-26(11-9-25)18(27)13-16-14-28-20(23-16)24-19-21-6-3-7-22-19/h2-7,12,14H,8-11,13H2,1H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMLKLXEPNHRFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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